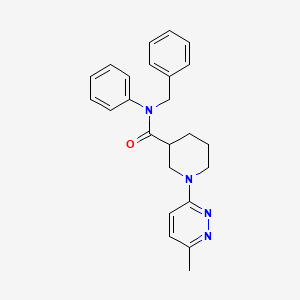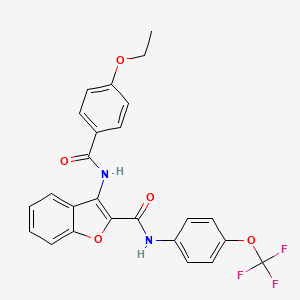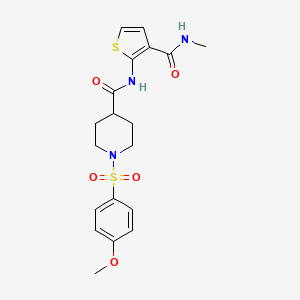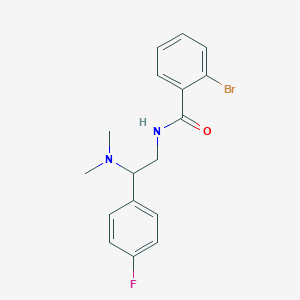
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide, also known as BDF 8634, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Applications De Recherche Scientifique
1. Cancer Detection and Imaging
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide derivatives have shown significant potential in cancer detection and imaging. For example, the study by Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, which demonstrated excellent performance in detecting primary and metastatic melanomas in animal models. This suggests its potential as a novel PET imaging agent for diagnosing melanoma.
2. Antifungal Activity
Some derivatives of 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide exhibit antifungal activity. Research by Ienascu et al. (2018) found that certain synthesized compounds of this class showed strong inhibition against fungal strains like Fusarium oxysporum and Sclerotinia sclerotiorum.
3. Anticancer Activity
In the field of anticancer research, derivatives of this compound have been evaluated for their cytotoxic activities. The study by Deady et al. (2005) showed that certain carboxamide derivatives, particularly those with a 4-N-[2-(dimethylamino)ethyl] group, displayed potent cytotoxicity against cancer cell lines like murine P388 leukemia and Lewis lung carcinoma.
4. Molecular Probe Development
This compound class also finds application in the development of molecular probes. For instance, Diwu et al. (1997) developed 2,5‐Diphenyloxazoles derivatives as fluorescent solvatochromic dyes, useful for biological studies due to their sensitive fluorescence characteristics.
5. Polymer Science
In polymer science, derivatives like 2-(Dimethylamino)ethyl methacrylate, which can be synthesized from similar compounds, are used in the creation of novel cationic diblock copolymers. These copolymers, as Bütün et al. (2001) note, exhibit reversible pH-, salt-, and temperature-induced micellization, making them valuable in various applications.
6. Antipsychotic Research
Compounds in this category have been explored for potential antipsychotic effects. For example, Högberg et al. (1991) synthesized derivatives that showed selective dopamine D-2 receptor blockade, indicating their potential as antipsychotic agents.
7. Calcium Activity in Cardiovascular Research
Substituted 1,4-benzoxazines bearing a similar structure, as studied by Bourlot et al. (1998), were found to have a moderate activity on intracellular calcium, suggesting their application in cardiovascular research.
Propriétés
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O/c1-21(2)16(12-7-9-13(19)10-8-12)11-20-17(22)14-5-3-4-6-15(14)18/h3-10,16H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRKTRLASYGZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
![2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2667001.png)
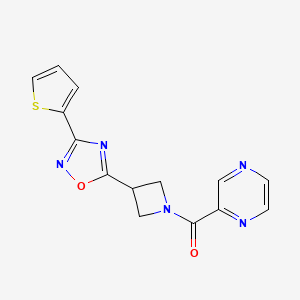
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)

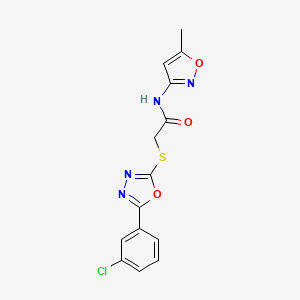
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2667011.png)

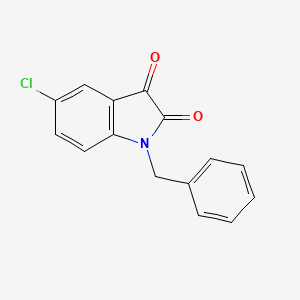
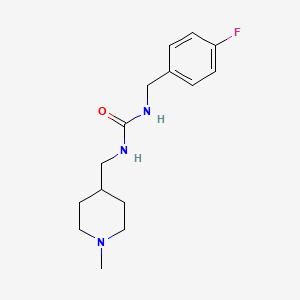
![Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2667019.png)
